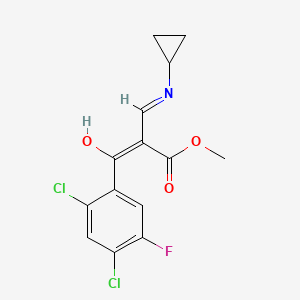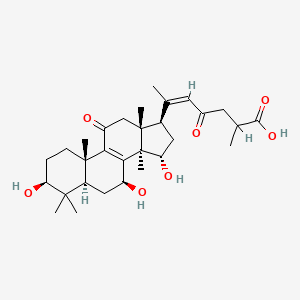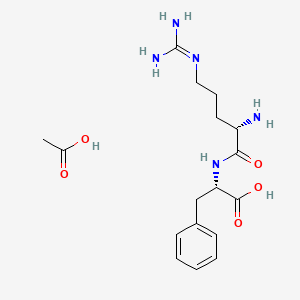
Lewis A Trisaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lewis A Trisaccharide, also known as 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(β-D-galactopyranosyl)-D-glucopyranose, is a carbohydrate molecule that is part of the Lewis blood group system. It is a fucosylated oligosaccharide found on the surface of erythrocytes and various epithelial cells. This trisaccharide plays a crucial role in cell-cell adhesion and immune response mechanisms.
Mécanisme D'action
Target of Action
The primary targets of Lewis A Trisaccharide, also known as the Lewis antigen (Le), are certain eukaryotic and prokaryotic cells . The Lewis antigen is a series of α1→3/α1→4 fucosylated oligosaccharide epitopes derived from the Galβ1→3/1→4GlcNAcβ1→R carbohydrate backbone . It has been identified on the surface of these cells .
Mode of Action
It is known that the α1→3 or α1→4 fucose in lewis glyco-epitopes is attached to the glcnac residue . This interaction with its targets leads to various changes in the cells.
Biochemical Pathways
It is known that lewis epitopes have been implicated in the regulation of cell biological events, such as cell signaling, growth, apoptosis, adhesion, and migration .
Pharmacokinetics
It is known that lewis antigens are mainly synthesized in epithelial cells and the digestive system .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Some Lewis epitopes have been recognized as tumor markers and are being used in the clinical diagnosis and prognosis of certain cancers . They have also been found to be involved in the pathogenesis of stomach disorders and embryo development .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Lewis antigens can exist in various tissues in the form of free oligosaccharides or protein conjugates . Furthermore, the expression of these antigens on epithelial tumors is associated with tumor progression, metastatic spread, and poor prognosis, as well as the potential for immune evasion .
Analyse Biochimique
Biochemical Properties
Lewis A Trisaccharide interacts with various biomolecules. It is a carbohydrate ligand for a mannose binding protein that shows potent inhibitory activity against carcinoma growth . The this compound is involved in cell signaling, growth, apoptosis, adhesion, and migration .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It efficiently targets human dendritic cells . It is also found on the surface of erythrocytes and is a tumor-related antigen .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms a mannose binding protein-carbohydrate complex, which shows potent inhibitory activity against growth of human colorectal carcinoma cells .
Temporal Effects in Laboratory Settings
It is known that this compound is a component of glycolipids that have been identified as antigens of the Lewis blood group .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, bull sperm binding to oviductal epithelium is mediated by a Ca2±dependent lectin on sperm that recognizes this compound .
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It is a component of glycolipids and is structurally related to the sugar determinants of the human ABH (O) blood group antigen system .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a component of glycolipids that have been identified on the surface of certain eukaryotic and prokaryotic cells .
Subcellular Localization
The subcellular localization of this compound is primarily on the surface of cells. It is a major component of the glycan structures on the surface of HL-60 cells and is found on the surface of erythrocytes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lewis A Trisaccharide involves several steps, including stereoselective glycosylation reactions. The key steps include:
β-Galactosylation: This step involves the use of phenyl 3-O-allyl-2,4,6-tri-O-benzyl-1-thio-β-galactoside as a donor and a nitrile-assisted reaction to achieve high β-selectivity.
α-Fucosylation: This step uses fucosyl (N-phenyl)trifluoroacetimidate as a donor and an ether-assisted reaction to achieve the desired α-linkage.
Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to form the trisaccharide structure. The process is optimized for high yield and purity, often involving recombinant expression systems for enzyme production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Glycosidic bonds in this compound can be cleaved and substituted with other sugar moieties under acidic or enzymatic conditions.
Common Reagents and Conditions:
Oxidation: Periodic acid or sodium periodate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions or specific glycosidases.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Modified oligosaccharides with different sugar moieties.
Applications De Recherche Scientifique
Lewis A Trisaccharide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell adhesion studies and immune response mechanisms.
Medicine: Investigated as a biomarker for certain cancers and as a target for therapeutic interventions.
Industry: Used in the production of glycosylated biopharmaceuticals and as a standard in analytical methods.
Comparaison Avec Des Composés Similaires
Lewis B Tetrasaccharide: Contains an additional fucose residue compared to Lewis A Trisaccharide.
Lewis X Trisaccharide: Has a different linkage pattern of the fucose residue.
Sialyl-Lewis A Tetrasaccharide: Contains a sialic acid residue in addition to the fucose and galactose residues.
Uniqueness: this compound is unique due to its specific fucosylation pattern, which determines its binding affinity to selectins and its role in cell-cell adhesion. This specificity makes it a valuable tool in studying immune response mechanisms and developing targeted therapies.
Propriétés
Numéro CAS |
56570-03-7 |
|---|---|
Formule moléculaire |
C20H35NO15 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1 |
Clé InChI |
HHQLEBOUBWWITP-MBKDEEHCSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Description physique |
Solid |
Synonymes |
2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(b-D-galactopyranosyl)-D-_x000B_glucopyranose, Gal1-b-3[Fuc1-α-4]GlcNAc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
